

Technical Guide: 1H-Pyrazole-5-yl Phenyl Methanamine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (4-(1H-Pyrazol-5-yl)phenyl)methanamine
CAS No.: 1017785-80-6
Cat. No.: B2753009

[Get Quote](#)

Structural Architecture, Asymmetric Synthesis, and Pharmacological Utility

Nomenclature & Structural Analysis

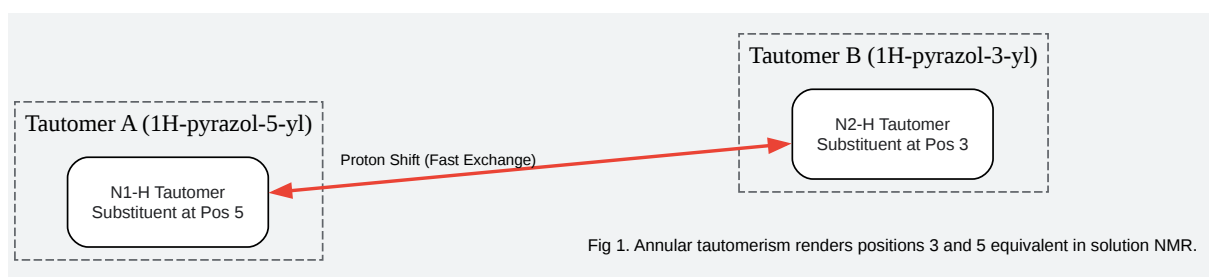
The Tautomeric Conundrum The designation phenyl(1H-pyrazol-5-yl)methanamine refers to a scaffold comprising a methanamine core substituted with a phenyl ring and a pyrazole ring.^[1] While the IUPAC name appears straightforward, the physicochemical reality of this molecule is governed by annular prototropic tautomerism.

In unsubstituted pyrazoles, the hydrogen on the nitrogen oscillates between positions 1 and 2. This rapid equilibrium renders the 3- and 5-positions chemically equivalent in solution (Rule P-14.4). However, when the pyrazole is attached to a chiral methanamine center, this tautomerism creates a complex recognition surface for biological targets.

- Preferred IUPAC Name (PIN): phenyl(1H-pyrazol-5-yl)methanamine

- Chiral Designation: The methine carbon connecting the amine, phenyl, and pyrazole rings is a stereogenic center. The enantiomers are designated as (R)- or (S)-phenyl(1H-pyrazol-5-yl)methanamine.

DOT Diagram 1: Tautomeric Equilibrium & Numbering Shift The following diagram illustrates the critical numbering shift that occurs during proton migration, which often confuses NMR interpretation.



[Click to download full resolution via product page](#)

Synthetic Architecture: The Ellman Protocol

For drug development, racemic synthesis is rarely acceptable. The synthesis of chiral phenyl(1H-pyrazol-5-yl)methanamine requires high diastereoselectivity. The industry-standard approach utilizes Ellman's Sulfinamide Auxiliary ((R)-tert-butanesulfinamide).

Why this route?

- Causality: Direct reductive amination of the corresponding ketone yields a racemate. Using a chiral sulfinamide creates a chiral imine (sulfinimine), allowing the subsequent reduction or Grignard addition to proceed with high facial selectivity.
- Self-Validation: The diastereomeric ratio (dr) can be monitored via ¹H NMR or HPLC prior to the final deprotection step, ensuring quality control during the synthesis, not just at the end.

Detailed Experimental Protocol

Target:(S)-phenyl(1H-pyrazol-5-yl)methanamine

Step 1: Condensation (Formation of the Sulfinimine)

- Reagents: Phenyl(1H-pyrazol-5-yl)methanone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).
- Solvent: Dry THF (0.5 M).
- Procedure:
 - Dissolve ketone and sulfinamide in THF under N₂ atmosphere.
 - Add Ti(OEt)₄ dropwise (Lewis acid catalyst and water scavenger).
 - Reflux at 70°C for 16 hours.
 - Validation: Monitor TLC (EtOAc/Hexane 1:1). The disappearance of the ketone spot indicates completion.
 - Workup: Quench with brine, filter through Celite to remove Titanium salts.

Step 2: Diastereoselective Reduction

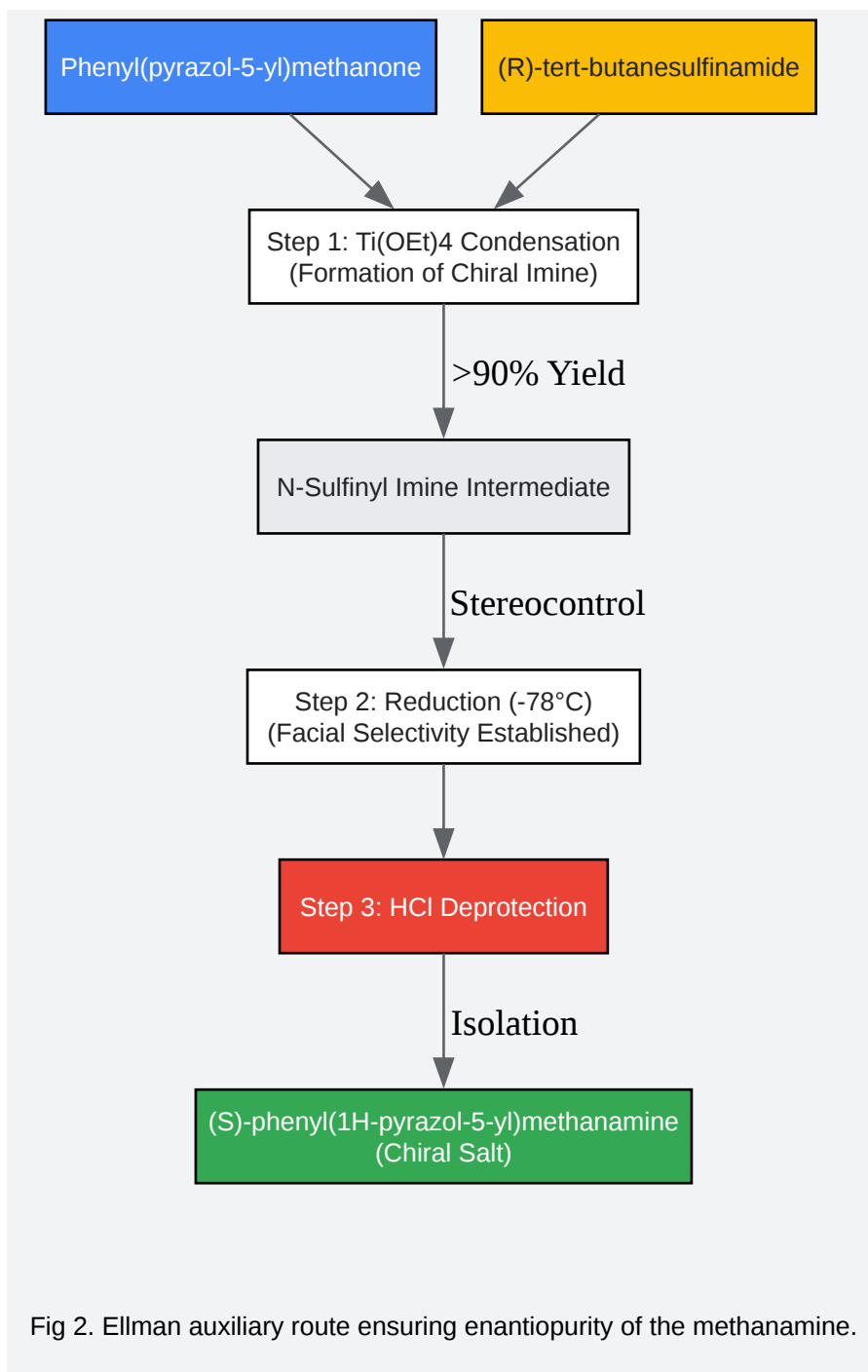
- Reagents: L-Selectride or NaBH₄ (for lower cost/selectivity trade-off).
- Mechanism: The bulky tert-butyl group on the sulfinyl sulfur blocks one face of the imine, forcing the hydride to attack from the opposite side.
- Procedure:
 - Cool the sulfinimine solution to -78°C.
 - Add reducing agent slowly to prevent temperature spikes.
 - Stir for 2 hours, allowing slow warming to RT.

Step 3: Deprotection (Cleavage of Auxiliary)

- Reagents: 4M HCl in Dioxane.

- Procedure:
 - Dissolve the sulfinamide intermediate in MeOH.
 - Add HCl/Dioxane. Stir for 1 hour.
 - Precipitate the amine hydrochloride salt with Et₂O.[\[2\]](#)

DOT Diagram 2: Chiral Synthesis Workflow



[Click to download full resolution via product page](#)

Physicochemical & Pharmacological Profile[3][4]

Data Summary Table

Property	Value / Characteristic	Relevance
Molecular Formula	C10H11N3	Core scaffold
Calc. LogP	-1.2 - 1.5	Good oral bioavailability (Lipinski compliant)
H-Bond Donors	2 (Amine NH ₂ , Pyrazole NH)	Critical for active site binding
H-Bond Acceptors	2 (Pyrazole N, Amine N)	Kinase hinge region interaction
pKa (Amine)	~8.5 - 9.0	Protonated at physiological pH
pKa (Pyrazole)	~2.5 (protonation), ~14 (deprotonation)	Amphoteric nature aids solubility

Medicinal Chemistry Utility The phenyl(1H-pyrazol-5-yl)methanamine scaffold acts as a privileged pharmacophore in kinase inhibition.

- **Hinge Binding:** The pyrazole nitrogen pair (donor/acceptor motif) mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinases (e.g., EGFR, VEGFR, JAK).
- **Hydrophobic Pocket:** The phenyl group attached to the methanamine carbon typically orients into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Analytical Characterization (Trustworthiness)

To validate the synthesis, the following diagnostic signals must be confirmed. Note that the pyrazole NH signal is often broad or invisible due to exchange.

- **¹H NMR (DMSO-d₆):**
 - δ 8.5-9.0 ppm: Broad singlet (NH₃⁺ if salt).
 - δ 13.0 ppm: Very broad singlet (Pyrazole NH).
 - δ 6.2-6.5 ppm: Doublet or singlet (Pyrazole C4-H). This is the most diagnostic peak. If the pyrazole is 5-substituted, this proton is at position 4.

- δ 5.4-5.8 ppm: Methine proton (-CH-NH₂). In the chiral salt, this signal's integration and splitting pattern confirm the mono-substitution.
- Chiral HPLC:
 - Column: Chiralpak AD-H or OD-H.
 - Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.
 - Self-Validating Check: The enantiomeric excess (ee) must be >98% for biological assays.

References

- Ellman, J. A., et al. (1997).[2] "Synthesis and Applications of tert-Butanesulfinamide." Accounts of Chemical Research. [Link](#)
- Fustero, S., et al. (2011). "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International. [Link](#)
- Elguero, J. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. [Link](#)
- Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link](#)
- IUPAC. (2013). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names." Royal Society of Chemistry. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Synthesis, Characterization, and Structural Elucidation of a Novel \(E\)-1-\(1-Phenyl-1H-pyrazol-4-yl\) -N-\(1-\(p-tolyl\)-1H-pyrazol-5-yl\)methanimine | INTELLIGENCE Journal of](#)

[Multidisciplinary Research \[nepjol.info\]](#)

- [2. myers.faculty.chemistry.harvard.edu \[myers.faculty.chemistry.harvard.edu\]](https://myers.faculty.chemistry.harvard.edu)
- To cite this document: BenchChem. [Technical Guide: 1H-Pyrazole-5-yl Phenyl Methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2753009/docs#technical-guide-1h-pyrazole-5-yl-phenyl-methanamine\]](https://www.benchchem.com/product/b2753009/docs#technical-guide-1h-pyrazole-5-yl-phenyl-methanamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)